molecular formula C14H12O3 B14323405 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one CAS No. 111885-50-8

3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one

Cat. No.: B14323405
CAS No.: 111885-50-8
M. Wt: 228.24 g/mol
InChI Key: WBLINITZPSBCAD-UHFFFAOYSA-N
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Description

3-Benzyl-6,7-dioxabicyclo[322]nona-3,8-dien-2-one is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one typically involves a Diels-Alder reaction. This reaction is carried out between a diene and a dienophile under controlled conditions to form the bicyclic structure. For instance, a Diels-Alder reaction of 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one with cyclopentadiene can yield the desired product . The reaction conditions often include high pressure to improve yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and ensuring high purity of reactants to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one involves its ability to participate in Diels-Alder reactions and photorearrangements. These reactions are facilitated by the compound’s unique bicyclic structure, which allows it to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one is unique due to its benzyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

111885-50-8

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3-benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one

InChI

InChI=1S/C14H12O3/c15-14-11(8-10-4-2-1-3-5-10)9-12-6-7-13(14)17-16-12/h1-7,9,12-13H,8H2

InChI Key

WBLINITZPSBCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3C=CC(C2=O)OO3

Origin of Product

United States

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